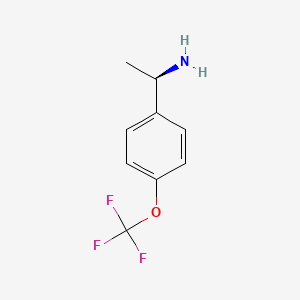

(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine

Beschreibung

(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine is a chiral amine featuring a trifluoromethoxy (-OCF₃) substituent on the para position of a benzene ring. Its molecular formula is C₉H₁₀F₃NO, with a molecular weight of 205.18 g/mol. The trifluoromethoxy group imparts distinct electronic and steric properties, enhancing metabolic stability and receptor-binding affinity compared to non-fluorinated analogs .

Its hydrochloride salt (CAS 1208989-29-0) is commercially available for research, with a purity ≥95% . The (R)-enantiomer is often preferred due to stereoselective interactions with biological targets, as observed in σ-receptor binding studies .

Eigenschaften

IUPAC Name |

(1R)-1-[4-(trifluoromethoxy)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLIABOHZPSHRN-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654568 | |

| Record name | (1R)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209050-26-9 | |

| Record name | (1R)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a phenyl ethanamine derivative with trifluoromethyl triflate under controlled conditions . This reaction is often carried out in the presence of a base such as potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of ®-1-(4-(Trifluoromethoxy)phenyl)ethanamine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(4-(Trifluoromethoxy)phenyl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-substituted ketones, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

®-1-(4-(Trifluoromethoxy)phenyl)ethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Wirkmechanismus

The mechanism of action of ®-1-(4-(Trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations

The trifluoromethoxy group distinguishes this compound from analogs with alternative substituents. Key comparisons include:

Key Observations :

Enantiomeric Comparisons

Enantiomers of trifluoromethoxy-substituted ethanamines exhibit divergent biological activities:

Key Observations :

Pharmacological and Physicochemical Properties

Key Observations :

- The hydrochloride salt of the target compound has a higher melting point than analogs, suggesting stable crystalline forms .

Biologische Aktivität

(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine, a chiral primary amine, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which enhances its lipophilicity and metabolic stability. Its chiral nature is crucial for its interactions with biological targets, influencing pharmacodynamics and pharmacokinetics.

| Property | Details |

|---|---|

| Molecular Formula | C10H12F3NO |

| Molecular Weight | 221.21 g/mol |

| Chirality | (R)-enantiomer |

| Functional Groups | Primary amine, trifluoromethoxy |

Research indicates that this compound may act as a modulator of the central nervous system (CNS). Its structural similarity to neurotransmitters like phenethylamine and amphetamine suggests potential interactions with neurotransmitter systems. The trifluoromethoxy group plays a significant role in enhancing binding affinity to various receptors.

- CNS Modulation : Preliminary studies suggest that this compound may influence neurotransmitter release and receptor activity, potentially affecting mood and cognition.

- Pharmacological Efficacy : The chiral nature allows for stereospecific interactions, which are critical for the efficacy of drugs targeting specific receptors.

Case Studies

-

Neurotransmitter Interaction Study :

- A study investigated the binding affinity of this compound to dopamine receptors. Results indicated a significant binding affinity, suggesting potential use in treating dopamine-related disorders.

-

In Vitro Inhibition Studies :

- In vitro assays demonstrated that the compound inhibits specific enzymes involved in neurotransmitter metabolism, leading to increased levels of key neurotransmitters in neuronal cultures.

Applications in Medicinal Chemistry

Due to its unique properties, this compound serves as a valuable building block in organic synthesis. It is being explored for various therapeutic applications, particularly in developing drugs for CNS disorders.

- Drug Development : The compound's ability to modulate neurotransmitter systems positions it as a candidate for further development into therapeutics aimed at conditions such as depression and anxiety.

- Synthesis of Derivatives : Researchers are investigating derivatives of this compound to enhance efficacy and reduce side effects through structure-activity relationship (SAR) studies.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| (S)-1-(4-(Trifluoromethyl)phenyl)ethanamine | Enantiomer of (R)-isomer | Different stereochemical properties |

| 4-(Trifluoromethyl)phenylacetylene | Acetylene group instead of amine | Lacks amino functionality |

| 4-(Trifluoromethoxy)phenylhydrazine | Trifluoromethoxy group | Different functional group affecting reactivity |

| (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine | Similar structure but different substituent | Chirality impacts biological interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.